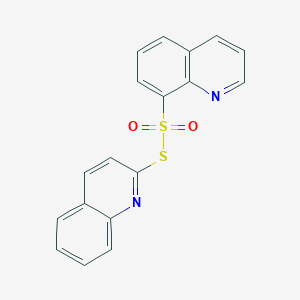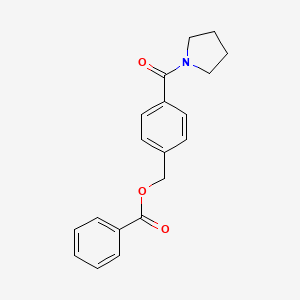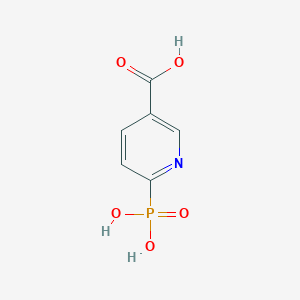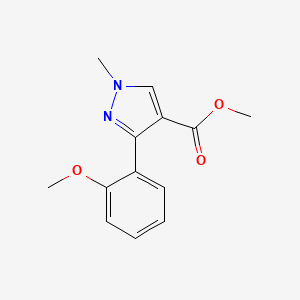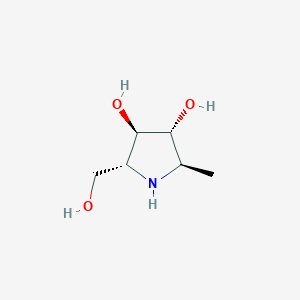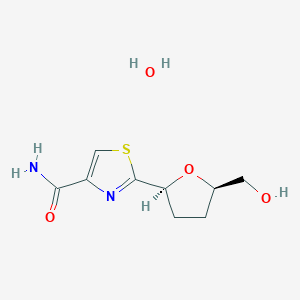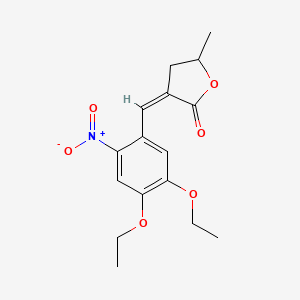![molecular formula C15H13N3O B12903083 Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]- CAS No. 858117-25-6](/img/structure/B12903083.png)
Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrrole and pyridine derivatives.
Functionalization of the Core: Introduction of the phenyl group at the 3-position of the pyrrolo[2,3-b]pyridine core can be accomplished using cross-coupling reactions, such as Suzuki or Heck coupling.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.
Biology: It has been studied for its effects on cell proliferation, migration, and apoptosis in cancer cells.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for cancer therapy.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure and have been studied for their biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring fused to another heterocycle and exhibit various biological activities.
Uniqueness
N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide moiety, which may confer distinct biological properties compared to other similar compounds.
属性
CAS 编号 |
858117-25-6 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O/c1-10(19)18-14-4-2-3-11(8-14)13-7-12-5-6-16-15(12)17-9-13/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI 键 |
PKMHSNSPKSCVOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C3C(=C2)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
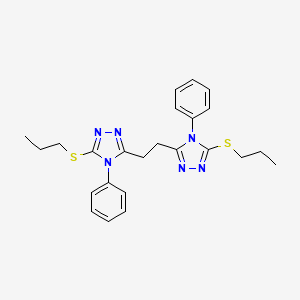
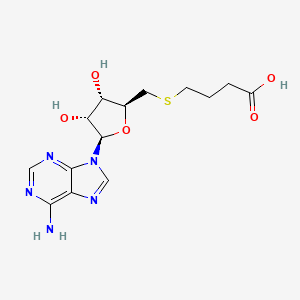
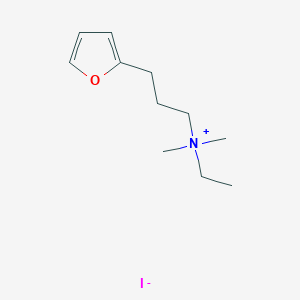
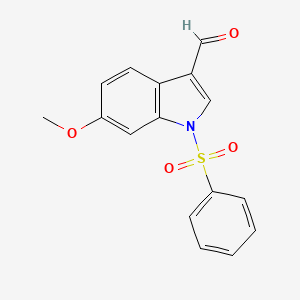
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
